molecular formula C16H33NO B2985393 2-(4-Nonylpiperidin-1-yl)ethan-1-ol CAS No. 790603-84-8

2-(4-Nonylpiperidin-1-yl)ethan-1-ol

Cat. No.: B2985393
CAS No.: 790603-84-8
M. Wt: 255.446
InChI Key: INQGMTPUUDAANY-UHFFFAOYSA-N
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Description

2-(4-Nonylpiperidin-1-yl)ethan-1-ol is a piperidine derivative featuring a nonyl (C₉H₁₉) substituent at the 4-position of the piperidine ring and an ethanol group attached to the nitrogen at the 1-position. This structure confers unique physicochemical properties, including significant lipophilicity due to the long alkyl chain, which may enhance membrane permeability in biological systems.

Properties

IUPAC Name

2-(4-nonylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)14-15-18/h16,18H,2-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQGMTPUUDAANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1CCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nonylpiperidin-1-yl)ethan-1-ol typically involves the reaction of 4-nonylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Nonylpiperidine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]

The reaction is usually conducted in the presence of a catalyst, such as a strong base, to facilitate the opening of the ethylene oxide ring and its subsequent reaction with the piperidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nonylpiperidin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nonylpiperidin-1-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Nonylpiperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and inferred properties between 2-(4-Nonylpiperidin-1-yl)ethan-1-ol and related compounds:

Compound Name Piperidine Substituent (C4) N-Substituent Molecular Weight (g/mol) Key Properties (Inferred/Reported)
This compound Nonyl (C₉H₁₉) Ethanol ~255 (calculated) High lipophilicity (logP ~4.5*), low water solubility
2-(4-Aminopiperidin-1-yl)ethanol Amino (NH₂) Ethanol 144.21 Polar, water-soluble due to NH₂; potential for ionic interactions
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone Fluorophenyl Ethanone 221.25 (calculated) Reduced H-bonding capacity (ketone vs. alcohol); moderate lipophilicity
2-[1-(propan-2-yl)piperidin-4-yl]ethan-1-ol Isopropyl (on N) Ethanol (on C4) 171.28 Branched alkyl on N; moderate solubility in organic solvents
1-(4-(Piperidin-4-yl)phenyl)ethan-1-ol hydrochloride Phenyl Ethanol 249.77 (calculated) Aromatic system enhances rigidity; hydrochloride salt improves solubility

*Calculated using ChemDraw Professional v22.0.

Key Observations:

Lipophilicity: The nonyl chain in the target compound drastically increases hydrophobicity compared to analogs with smaller substituents (e.g., amino or phenyl groups). This property may favor passive diffusion across biological membranes but could limit aqueous solubility.

Functional Groups: The ethanol group on nitrogen enables hydrogen bonding, contrasting with ethanone derivatives (e.g., ), which lack H-bond donors.

Stereoelectronic Effects: Aromatic substituents (e.g., fluorophenyl in ) introduce π-π interactions, whereas alkyl chains (nonyl, isopropyl) primarily affect steric bulk and lipophilicity.

Biological Activity

2-(4-Nonylpiperidin-1-yl)ethan-1-ol is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

The molecular formula of this compound is C13H27NC_{13}H_{27}N, with a molecular weight of approximately 199.37 g/mol. The structure features a piperidine ring substituted with a nonyl group, which is critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against various bacterial strains, which may be attributed to its ability to disrupt bacterial cell membranes.
  • Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly in enhancing dopaminergic activity, which could have implications for treating neurodegenerative disorders.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Interaction : The hydrophobic nonyl group may facilitate interaction with lipid membranes, leading to alterations in membrane fluidity and permeability.
  • Receptor Modulation : The compound may act as a ligand for various receptors, particularly those involved in neurotransmission.

Antimicrobial Studies

A study investigating the antimicrobial properties of this compound revealed that it exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate efficacy compared to standard antibiotics.

Neuropharmacological Research

In a neuropharmacological study, the compound was administered to rodent models to evaluate its effects on dopamine levels. Results showed an increase in dopamine release in the striatum, suggesting potential applications in treating conditions like Parkinson's disease. The study reported a dose-dependent response with significant increases at doses ranging from 5 mg/kg to 20 mg/kg.

Study FocusFindingsReference
Antimicrobial ActivityEffective against S. aureus (MIC: 32 µg/mL)[Source 1]
NeuropharmacologyIncreased dopamine release (5–20 mg/kg)[Source 2]

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